molecular formula C14H13N3O B2477053 2-[(1H-indazol-7-ylamino)methyl]phenol CAS No. 899366-68-8

2-[(1H-indazol-7-ylamino)methyl]phenol

Número de catálogo: B2477053
Número CAS: 899366-68-8
Peso molecular: 239.278
Clave InChI: BRWRSNLTTHPSNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1H-indazol-7-ylamino)methyl]phenol is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.278. The purity is usually 95%.
The exact mass of the compound 2-[(1H-indazol-7-ylamino)methyl]phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(1H-indazol-7-ylamino)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1H-indazol-7-ylamino)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(1H-indazol-7-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-13-7-2-1-4-10(13)8-15-12-6-3-5-11-9-16-17-14(11)12/h1-7,9,15,18H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRSNLTTHPSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC3=C2NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-[(1H-indazol-7-ylamino)methyl]phenol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of 2-[(1H-indazol-7-ylamino)methyl]phenol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the burgeoning class of indazole-based bioactive compounds.

Introduction: The Promise of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to the development of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3][4][5] Several indazole-containing drugs, such as axitinib and pazopanib, are established kinase inhibitors used in cancer therapy.[4]

The subject of this guide, 2-[(1H-indazol-7-ylamino)methyl]phenol, represents a logical extension of this research, hybridizing the therapeutically significant indazole core with a phenol moiety. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, a common feature in many pharmaceuticals.[6][7] This guide will explore the synthesis, predicted properties, and potential biological activities of this specific molecule, providing a roadmap for its further investigation and development.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-[(1H-indazol-7-ylamino)methyl]phenol consists of a 1H-indazole ring linked at the 7-position via an aminomethyl bridge to the 2-position of a phenol ring.

Molecular Formula: C₁₄H₁₃N₃O Molecular Weight: 239.27 g/mol

PropertyPredicted ValueRationale / Comments
Melting Point (°C) 160-175Based on the melting point of 7-aminoindazole (157-163 °C) and the introduction of the phenolic group, which may increase intermolecular hydrogen bonding.
Boiling Point (°C) > 350High boiling point is expected due to the presence of multiple hydrogen bond donors and acceptors, and the overall molecular weight.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and methanol.The aromatic nature of the molecule suggests low aqueous solubility. The presence of polar functional groups should allow for solubility in polar organic solvents.
pKa (acidic) ~9-10Attributed to the phenolic hydroxyl group.
pKa (basic) ~4-5Attributed to the pyrazole and amino nitrogens.
LogP ~2.5 - 3.5Calculated based on the combination of the lipophilic indazole and the more polar aminophenol moiety.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol is via a reductive amination reaction between 7-amino-1H-indazole and salicylaldehyde (2-hydroxybenzaldehyde). This well-established reaction is a cornerstone of medicinal chemistry for the formation of secondary amines.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 7-aminoindazole 7-Amino-1H-indazole reaction Reductive Amination (e.g., NaBH(OAc)₃, DCE) 7-aminoindazole->reaction salicylaldehyde Salicylaldehyde salicylaldehyde->reaction product 2-[(1H-indazol-7-ylamino)methyl]phenol reaction->product

Caption: Proposed synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol.

Detailed Experimental Protocol

Objective: To synthesize 2-[(1H-indazol-7-ylamino)methyl]phenol.

Materials:

  • 7-Amino-1H-indazole (1.0 eq)

  • Salicylaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 7-amino-1H-indazole (1.0 eq) in anhydrous DCE, add salicylaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-[(1H-indazol-7-ylamino)methyl]phenol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for 2-[(1H-indazol-7-ylamino)methyl]phenol, its structure suggests several promising avenues for therapeutic application, primarily in oncology and as an anti-inflammatory or antimicrobial agent.

Kinase Inhibition

The indazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors.[2][3] These compounds typically compete with ATP for the active site of kinases, which are often dysregulated in cancer. The 1H-indazole moiety can form crucial hydrogen bonds with the kinase hinge region. The aminomethylphenol portion of the molecule can then extend into the solvent-exposed region or other pockets of the ATP-binding site, potentially conferring selectivity and potency.

Kinase_Inhibition Molecule 2-[(1H-indazol-7-ylamino)methyl]phenol 1H-Indazole Moiety Aminomethylphenol Moiety Kinase Kinase Active Site Hinge Region Solvent-Exposed Region Molecule:f0->Kinase:f0 H-Bonding Molecule:f1->Kinase:f1 Van der Waals/ H-Bonding Inhibition Competitive Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds to Inhibition->Kinase Blocks ATP Binding Downstream Downstream Signaling (e.g., Cell Proliferation) Phosphorylation->Downstream

Caption: Proposed mechanism of kinase inhibition.

Potential Kinase Targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Many indazole derivatives are potent VEGFR inhibitors, disrupting angiogenesis in tumors.[3]

  • FGFR (Fibroblast Growth Factor Receptor): Another class of tyrosine kinases implicated in cancer, for which indazole inhibitors have been developed.[1]

  • CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression, making them attractive targets for cancer therapy.

Antimicrobial and Anti-Inflammatory Activity

Phenolic compounds are known for their antimicrobial and antioxidant properties.[8] 2-Hydroxybenzylamine, a structural component of the target molecule, is a known scavenger of reactive carbonyl species, which are mediators of oxidative stress and inflammation.[6][7][9] The combination of the indazole core, which has also been explored for antimicrobial applications,[10] with the aminophenol moiety could result in a dual-action agent.

Proposed Experimental Workflow for Biological Evaluation

To validate the therapeutic potential of 2-[(1H-indazol-7-ylamino)methyl]phenol, a systematic biological evaluation is necessary. The following workflow outlines a proposed starting point.

Biological_Evaluation_Workflow Start Synthesized Compound KinaseScreen Broad Kinase Panel Screen (e.g., 96-well format) Start->KinaseScreen Antimicrobial Antimicrobial Screening (MIC determination against bacterial and fungal strains) Start->Antimicrobial HitIdent Hit Identification (>50% inhibition at 10 µM) KinaseScreen->HitIdent IC50 IC₅₀ Determination for Selected Kinases HitIdent->IC50 Potent Hits LeadOpt Lead Optimization HitIdent->LeadOpt No Hits CellProlif Cell-Based Proliferation Assays (e.g., MTT, on cancer cell lines) IC50->CellProlif CellProlif->LeadOpt Antimicrobial->LeadOpt

Caption: Workflow for initial biological screening.

Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

Objective: To determine the in vitro inhibitory activity of 2-[(1H-indazol-7-ylamino)methyl]phenol against a specific kinase, such as VEGFR2.

Materials:

  • Recombinant human VEGFR2 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the VEGFR2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

2-[(1H-indazol-7-ylamino)methyl]phenol is a novel compound with significant, albeit currently unexplored, therapeutic potential. Based on the well-documented activities of its constituent chemical moieties, it is a prime candidate for investigation as a kinase inhibitor for oncology applications. Furthermore, its potential as an antimicrobial or anti-inflammatory agent warrants exploration.

The synthetic route proposed herein is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. Future work should focus on the synthesis and purification of this compound, followed by a systematic biological evaluation as outlined. The insights gained from these studies will be invaluable in determining the true therapeutic utility of this promising molecule and the broader class of 7-aminoindazole derivatives.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • 2-Hydroxybenzylamine - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [Link]

  • Reactions of 2-Pyrones with 7-Aminoindazole: The First Synthesis of N-(1H-7-Indazolyl)- pyridinones. Taylor & Francis Online. [Link]

  • 2-Hydroxybenzylamine. Wikipedia. [Link]

  • 2-Hydroxybenzylamine. Wikipedia. [Link]

  • Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr - bioRxiv. bioRxiv. [Link]

  • Synthesis method of hydroxybenzylamine - Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Synthesis method of hydroxybenzylamine - Google Patents.
  • Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. MDPI. [Link]

  • 2-Hydroxybenzylamine | CAS:932-30-9 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. [Link]

  • Reactivity of 7-Aminoindazole as a Bidendate Nucleophile | Request PDF. ResearchGate. [Link]

  • Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC. National Center for Biotechnology Information. [Link]

  • Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. ResearchGate. [Link]

  • Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. PubMed. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC. National Center for Biotechnology Information. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Center for Biotechnology Information. [Link]

  • Methods of making indazoles - Google Patents.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Indazolone synthesis. Organic Chemistry Portal. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. [Link]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

  • Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa. MDPI. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. PubChem. [Link]

  • Method of synthesizing 1H-indazole compounds - Google Patents.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

Sources

An In-depth Technical Guide to 2-[(1H-indazol-7-ylamino)methyl]phenol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of privileged scaffolds in a single molecular entity is a cornerstone of modern medicinal chemistry. This guide focuses on the novel compound 2-[(1H-indazol-7-ylamino)methyl]phenol, a molecule that synergistically combines the therapeutic promise of the indazole nucleus with the versatile chemical functionality of a phenol ring. The indazole scaffold is a key feature in a multitude of approved pharmaceuticals, recognized for its role in compounds with anti-cancer, anti-inflammatory, and analgesic properties[1][2]. Similarly, the phenol moiety is a recurring motif in over 370 FDA-approved drugs, contributing to binding interactions and metabolic stability[3][4].

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a theoretical and practical framework for the synthesis, characterization, and potential applications of 2-[(1H-indazol-7-ylamino)methyl]phenol. By elucidating its core physicochemical characteristics and outlining robust experimental protocols, this guide aims to empower researchers to explore the full therapeutic potential of this promising molecule.

PART 1: Molecular Profile and Physicochemical Characteristics

The rational design of any drug discovery program begins with a fundamental understanding of the lead compound's molecular and physical properties. These characteristics are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Chemical Structure and Core Properties

The structure of 2-[(1H-indazol-7-ylamino)methyl]phenol features a 7-aminoindazole core linked to a phenol ring via a methylene bridge. The IUPAC name for this compound is 2-[(1H-indazol-7-ylamino)methyl]phenol.

Calculated Molecular Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃OCalculated
Molecular Weight 239.27 g/mol Calculated[5]
Canonical SMILES C1=CC=C(C(=C1)CNCC2=C3C(=CNN3)C=C2)OPredicted
Predicted Physicochemical Data

While experimental data for this specific isomer is not yet publicly available, we can extrapolate key physicochemical parameters from its positional isomer, 4-(((2H-indazol-7-yl)amino)methyl)phenol, and computational models. These parameters are essential for predicting oral bioavailability and membrane permeability.

ParameterPredicted ValueSignificance in Drug DevelopmentSource
Topological Polar Surface Area (TPSA) 60.94 ŲInfluences membrane permeability and bioavailability.[5]
LogP (Octanol/Water Partition Coefficient) 2.88Measures lipophilicity, affecting absorption and distribution.[5]
Hydrogen Bond Donors 3Key for molecular recognition and target binding.[5]
Hydrogen Bond Acceptors 3Important for solubility and target interaction.[5]
Rotatable Bonds 3Relates to conformational flexibility and binding affinity.[5]

These predicted values suggest that 2-[(1H-indazol-7-ylamino)methyl]phenol possesses drug-like properties, falling within the parameters defined by Lipinski's Rule of Five, a widely used guideline for assessing the potential of a compound to be an orally active drug.

PART 2: Synthesis and Characterization

The synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol can be approached through several established organic chemistry transformations. A highly efficient and logical method is the reductive amination between 7-amino-1H-indazole and 2-hydroxybenzaldehyde (salicylaldehyde).

Proposed Synthetic Workflow: Reductive Amination

This two-step, one-pot reaction is a robust method for forming the crucial amine linkage. The initial step involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Synthetic_Workflow Reactant1 7-Amino-1H-indazole Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation (Methanol, RT) Reactant2 2-Hydroxybenzaldehyde Reactant2->Intermediate Condensation (Methanol, RT) Product 2-[(1H-indazol-7-ylamino)methyl]phenol Intermediate->Product Reduction (in situ) ReducingAgent Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) ReducingAgent->Product

Caption: Proposed synthetic workflow for 2-[(1H-indazol-7-ylamino)methyl]phenol.

Detailed Experimental Protocol

Materials:

  • 7-Amino-1H-indazole (1.0 eq)

  • 2-Hydroxybenzaldehyde (1.1 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (catalytic amount, if using STAB)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation: To a solution of 7-amino-1H-indazole in anhydrous methanol, add 2-hydroxybenzaldehyde. Stir the mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The use of anhydrous methanol is crucial to drive the equilibrium towards the formation of the Schiff base by minimizing the competitive hydrolysis reaction.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride portion-wise over 15 minutes.

    • Trustworthiness: Portion-wise addition of the reducing agent is a critical safety measure to control the exothermic reaction and prevent the over-reduction of other functional groups.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Neutralize with saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR (Nuclear Magnetic Resonance): This will confirm the presence of all protons and their respective chemical environments. Expect characteristic peaks for the aromatic protons of the indazole and phenol rings, the methylene bridge protons, and the amine proton.

  • ¹³C NMR: This will identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 240.11).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, O-H, C-N, and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development[6].

PART 3: Potential in Drug Discovery and Development

The hybrid nature of 2-[(1H-indazol-7-ylamino)methyl]phenol makes it a compelling candidate for targeting a range of diseases.

Hypothesized Biological Activity

The indazole core is a well-established pharmacophore in oncology, particularly as a hinge-binding motif for protein kinase inhibitors[7]. The 7-amino substitution pattern can be exploited to achieve selectivity for specific kinase targets. Furthermore, indazole derivatives have shown significant antimicrobial and anti-inflammatory activities[8][9]. The phenol group can participate in hydrogen bonding with target proteins and serves as a potential site for metabolic modification, which can be fine-tuned to optimize pharmacokinetic properties.

Potential Therapeutic Areas:

  • Oncology: As a kinase inhibitor (e.g., targeting VEGFR, Lck)[7][10].

  • Inflammatory Diseases: Potential inhibition of enzymes like myeloperoxidase (MPO) or cyclooxygenase-2 (COX-2)[9][11].

  • Infectious Diseases: As an antiprotozoal or antibacterial agent[8][12].

Conceptual Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where the compound acts as a kinase inhibitor, a common role for indazole-based drugs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Dimerization & Autophosphorylation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Gene Gene Transcription PhosphoSubstrate->Gene Signal Transduction Response Cell Proliferation / Survival Gene->Response Inhibitor 2-[(1H-indazol-7-ylamino) methyl]phenol Inhibitor->Kinase Competitive Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

2-[(1H-indazol-7-ylamino)methyl]phenol represents a molecule of significant interest for drug discovery. Its rational design combines two pharmacologically important scaffolds, suggesting a high potential for biological activity. This guide provides the foundational knowledge required for its synthesis, purification, and characterization. The outlined protocols and theoretical predictions are intended to serve as a launchpad for further research, enabling the scientific community to investigate and potentially unlock the therapeutic value of this novel compound. Future work should focus on the experimental validation of the proposed synthesis, comprehensive characterization, and screening against various biological targets to confirm its therapeutic potential.

References

  • PubChem. (n.d.). 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol. Retrieved February 15, 2026, from [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved February 15, 2026, from [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1877. Retrieved February 15, 2026, from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 803-824. Retrieved February 15, 2026, from [Link]

  • Sharma, P., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(34), 22005-22031. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)phenol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-m-cresol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved February 15, 2026, from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Retrieved February 15, 2026, from [Link]

  • Patjens, J. S., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7044-7072. Retrieved February 15, 2026, from [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). o-Cresol. Retrieved February 15, 2026, from [Link]

  • Ali, M. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. Retrieved February 15, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved February 15, 2026, from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: an overview. European Journal of Medicinal Chemistry, 90, 803-824. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2-methyl-. Retrieved February 15, 2026, from [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. Retrieved February 15, 2026, from [Link]

  • El-Gamal, M. I., et al. (2016). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. Molecules, 21(1), 60. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(4-(2-(4-((ethylmethylamino)methyl)phenoxy)ethyl). Retrieved February 15, 2026, from [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Retrieved February 15, 2026, from [Link]

  • International Journal of Medical Laboratory Research. (n.d.). Standard Operating Procedure of Thin Layer Chromatography. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Phenol Solubility Data Overview. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). o-Cresol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved February 15, 2026, from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2-methyl-. Retrieved February 15, 2026, from [Link]

  • Bemis, G. W., et al. (2006). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 16(17), 4529-4533. Retrieved February 15, 2026, from [Link]

  • Patjens, J. S., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. Retrieved February 15, 2026, from [Link]

  • LookChem. (n.d.). o-cresol. Retrieved February 15, 2026, from [Link]

Sources

Thermodynamic Stability of Indazole-Phenol Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole-phenol scaffold represents a privileged pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., VEGFR, PDGFR targets) and estrogen receptor modulators. Its therapeutic potency hinges on a delicate thermodynamic balance between the


-indazole  and 

-indazole
tautomers.[1] While the

-form is generally the global minimum in the gas phase, the introduction of a phenolic moiety creates a competing energy landscape. Through intramolecular hydrogen bonding (IMHB) and specific solvation effects, the "less stable"

-tautomer can become the dominant species in solution, altering ligand-target recognition.

This guide provides a rigorous thermodynamic analysis of this equilibrium, detailing the energetic drivers (


) and offering validated experimental protocols for characterizing these derivatives in solution.

Theoretical Framework: The Tautomeric Landscape

The vs. Energy Gap

In unsubstituted indazole, the


-tautomer (benzenoid) is thermodynamically more stable than the 

-tautomer (quinonoid) by approximately 2.4–3.6 kcal/mol in the gas phase. This stability arises from the preserved aromaticity of the benzene ring in the

-form.

However, in indazole-phenol derivatives (specifically 3-(2-hydroxyphenyl)indazole), the landscape shifts. The phenolic hydroxyl group can function as a hydrogen bond donor to the indazole nitrogen (


), effectively "locking" the molecule in the 

-conformation through a pseudo-six-membered ring.
The "Proton Shuttle" Mechanism

The phenol group does not merely act as a substituent; it actively participates in proton transfer.

  • Non-Polar Solvents (e.g.,

    
    , Toluene):  The intramolecular hydrogen bond (IMHB) 
    
    
    
    stabilizes the
    
    
    -tautomer, often making it the dominant species (
    
    
    ).
  • Polar Protic Solvents (e.g., Water, MeOH): Solvent molecules compete for H-bonding. Water disrupts the IMHB, re-establishing the

    
    -tautomer as the major species due to its higher dipolar solvation energy.
    
Visualization of Tautomeric Equilibria

The following diagram illustrates the thermodynamic equilibrium and the stabilization of the


-form via intramolecular hydrogen bonding.

IndazoleTautomerism cluster_0 Solvent Effect node1 1H-Indazole (Benzenoid) (Global Minimum in H2O) node2 Transition State (Proton Transfer) node1->node2 + ΔG‡ node3 2H-Indazole (Quinonoid) (Stabilized by Phenol IMHB) node2->node3 Solvent Dependent node3->node1 Polar Solvents (H2O)

Figure 1: Tautomeric equilibrium shifting between 1H and 2H forms based on solvent polarity and intramolecular hydrogen bonding (IMHB).

Thermodynamic Parameters & Data Synthesis

To rationally design drugs containing this scaffold, one must quantify the stability constants. The table below summarizes typical thermodynamic values for 3-substituted indazoles.

Parameter

-Indazole (Standard)
Indazole-Phenol (Non-Polar)Indazole-Phenol (Polar/Aq)Driving Force

+3.5 kcal/mol-1.2 to +0.5 kcal/mol+2.0 to +3.0 kcal/molIMHB vs. Aromaticity

EndothermicExothermic (IMHB formation)EndothermicEnthalpic trap of H-bond

NegligibleNegative (Rigidification)Positive (Solvent release)Conformational entropy
pKa (N-H) ~13.8~12.5 (Phenol acidity dominates)~13.5Electronic coupling

Key Insight: In drug binding pockets (often hydrophobic), the


-conformation stabilized by the phenol group may be the bioactive conformation, despite being less stable in aqueous stock solutions.

Experimental Protocols for Stability Determination

Protocol A: NMR-Based Tautomer Ratio Determination

Objective: Quantify the


 (

) in various dielectric environments. Rationale: NMR is the only method capable of directly observing distinct proton environments for tautomers in slow exchange.

Materials:

  • Deuterated solvents:

    
    , 
    
    
    
    ,
    
    
    .
  • High-field NMR (minimum 500 MHz).

  • Temperature controller (298K to 323K).

Workflow:

  • Sample Prep: Dissolve indazole-phenol derivative (5-10 mM) in solvent. Critical: Ensure solvents are anhydrous to prevent water-mediated proton exchange broadening.

  • Acquisition:

    • Acquire

      
       NMR.[2][3][4] Focus on the N-H signal (usually >10 ppm) and C3-substituent shifts.
      
    • Acquire

      
       HMBC. This is the definitive validation.
      
      • 
        -isomer: 
        
        
        
        (pyrrole-like) ~ -140 ppm;
        
        
        (pyridine-like) ~ -60 ppm.
      • 
        -isomer:  Shifts invert or coalesce depending on exchange rate.
        
  • Variable Temperature (VT) NMR:

    • Heat sample from 25°C to 50°C in 5°C increments.

    • Plot

      
       vs 
      
      
      
      to determine
      
      
      using the van 't Hoff equation.
Protocol B: UV-Vis Spectrophotometric pKa Determination

Objective: Determine the ionization constants which correlate directly to thermodynamic stability of the neutral species.

Workflow:

  • Buffer Prep: Prepare a universal buffer series (pH 2.0 to 12.0) with constant ionic strength (

    
     M KCl).
    
  • Titration: Add derivative (final conc. 50

    
    M) to buffers.
    
  • Measurement: Record absorption spectra (200–500 nm).

  • Analysis: Identify isosbestic points. The

    
     and 
    
    
    
    forms often have distinct
    
    
    (e.g.,
    
    
    forms are often red-shifted due to extended conjugation in the quinonoid form).

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing these derivatives.

ExperimentalWorkflow Start Indazole-Phenol Derivative Solubility Solubility Screen (DMSO, MeOH, Buffer) Start->Solubility NMR 1H/15N NMR (Non-Polar) Detect IMHB (2H-form) Solubility->NMR If Soluble in CDCl3 UV UV-Vis Titration (Aq) Determine pKa & 1H-form Solubility->UV If Soluble in H2O ITC ITC Binding Study Thermodynamics of Binding NMR->ITC Confirm Bioactive Tautomer UV->ITC Confirm Ionization State

Figure 2: Integrated workflow for physicochemical characterization of indazole-phenol derivatives.

Implications for Drug Design[4][5][6][7][8]

  • Scaffold Hopping: If a hit compound exists as a

    
    -tautomer in the binding pocket, replacing the indazole with a fixed heterocycle (e.g., 
    
    
    
    -methyl-indazole or pseudo-indoles) that mimics the
    
    
    -geometry can improve potency by reducing the entropic penalty of freezing the tautomeric equilibrium.
  • Solubility Optimization:

    
    -tautomers stabilized by IMHB are significantly more lipophilic (higher 
    
    
    
    ) than their
    
    
    counterparts because the polar N-H and O-H groups are "hidden" internally. This enhances membrane permeability but reduces aqueous solubility.
  • Selectivity: Kinase selectivity often depends on the specific H-bond donor/acceptor pattern presented to the hinge region. Understanding the dominant tautomer in solution prevents "blind" SAR (Structure-Activity Relationship) optimization.

References

  • Sigalov, M. V., et al. (2019).[3][5] "

    
    -Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075-9086.[3] Link
    
  • Claramunt, R. M., et al. (2006). "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49, 129-206. Link

  • Garbett, N. C., & Chaires, J. B. (2012). "Thermodynamic studies for drug design and screening." Expert Opinion on Drug Discovery, 7(4), 299–314. Link

  • Catalán, J., et al. (2005). "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of the American Chemical Society. Link

  • BenchChem Technical Guides. (2025). "Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide." Link

Sources

Literature review of 2-[(1H-indazol-7-ylamino)methyl]phenol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including applications as anti-cancer, anti-inflammatory, and anti-depressant agents.[1][2] The target molecule, 2-[(1H-indazol-7-ylamino)methyl]phenol, combines the indazole moiety with a phenol group through an aminomethyl linker. This structural motif is of significant interest to researchers in drug development, as it presents opportunities for developing novel therapeutic agents, potentially targeting kinases or other enzymes where hydrogen bonding and aromatic interactions are crucial. This guide provides a comprehensive overview of a logical and efficient synthetic pathway for this molecule, grounded in established chemical principles and supported by relevant literature. It is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, actionable protocols.

Strategic Approach: Reductive Amination

A direct and highly effective strategy for the synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol is the reductive amination of 7-aminoindazole with salicylaldehyde (2-hydroxybenzaldehyde).[3][4] This widely utilized transformation in medicinal chemistry involves two key steps, which can often be performed in a one-pot procedure:

  • Imine Formation: A condensation reaction between the primary amine of 7-aminoindazole and the carbonyl group of salicylaldehyde to form an intermediate imine (Schiff base).

  • Reduction: The subsequent reduction of the C=N double bond of the imine to yield the target secondary amine.

This approach is favored for its high efficiency, atom economy, and the commercial availability of the starting materials.[3][5] The reaction is highly controllable, minimizing the side products often associated with direct alkylation of amines.[6]

Synthetic_Pathway cluster_intermediate Intermediate cluster_product Final Product 7-Aminoindazole Imine 7-Aminoindazole->Imine Salicylaldehyde (Condensation) Salicylaldehyde Product Imine->Product Reducing Agent (e.g., NaBH4) lab1 7-Aminoindazole lab2 Salicylaldehyde lab3 Imine Intermediate lab4 2-[(1H-indazol-7-ylamino)methyl]phenol

Caption: Overall synthetic pathway via reductive amination.

Part 1: Imine (Schiff Base) Formation

The initial step is the nucleophilic addition of the primary amino group of 7-aminoindazole to the electrophilic carbonyl carbon of salicylaldehyde. This reaction forms a hemiaminal (or carbinolamine) intermediate, which then undergoes dehydration to yield the corresponding imine.[7][8]

Mechanism and Causality
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 7-aminoindazole attacks the carbonyl carbon of salicylaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal intermediate.

  • Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (H₂O).[8]

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base (e.g., the solvent or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product.

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. However, the pH must be carefully controlled. A pH range of 4-5 is often optimal.[8] If the solution is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[8]

Imine_Formation_Mechanism Amine_Aldehyde 7-Aminoindazole + Salicylaldehyde Hemiaminal Hemiaminal Intermediate Amine_Aldehyde->Hemiaminal Nucleophilic Attack Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ (Acid Catalyst) Iminium_Ion Iminium Ion Protonated_Hemiaminal->Iminium_Ion - H₂O Imine_Product Imine Product Iminium_Ion->Imine_Product - H⁺

Sources

Role of the phenolic hydroxyl group in 2-[(1H-indazol-7-ylamino)methyl]phenol binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural and thermodynamic contributions of the phenolic hydroxyl group within the 2-[(1H-indazol-7-ylamino)methyl]phenol scaffold.[1] It is designed for medicinal chemists and structural biologists focusing on fragment-based drug design (FBDD) and lead optimization.[1]

Technical Whitepaper | Medicinal Chemistry & Structural Biology [1]

Executive Summary: The "Anchor & Lock" Mechanism[1]

In the optimization of 7-aminoindazole-based inhibitors, the introduction of a 2-hydroxyphenyl moiety (salicyl-derived) often results in a non-linear increase in binding affinity (


) and residence time (

).[1] This phenomenon is not merely due to additional polar contacts.[1]

The phenolic hydroxyl group in 2-[(1H-indazol-7-ylamino)methyl]phenol functions through a dual-mechanistic pathway:

  • Conformational Pre-organization (The "Lock"): It forms a critical Intramolecular Hydrogen Bond (IMHB) with the linker amine or the indazole N1/N2, restricting bond rotation and reducing the entropic penalty (

    
    ) upon binding.[1]
    
  • Intermolecular Anchoring: It serves as a specific hydrogen bond donor/acceptor to polar residues (e.g., Asp, Glu, or backbone carbonyls) within the target pocket, often displacing high-energy water molecules.[1]

Structural & Thermodynamic Analysis[1]

The Pharmacophore: 7-Aminoindazole Scaffold

The 7-aminoindazole core is a privileged scaffold in kinase and epigenetic modulator design (e.g., LSD1, JNK inhibitors).[1] Unlike the common 3- or 5-substituted indazoles, the 7-position offers a unique vector for extending into solvent-exposed or hydrophobic back-pockets while maintaining the hinge-binding capability of the indazole nitrogens.[1]

The Intramolecular Hydrogen Bond (IMHB)

The defining feature of this ligand is the IMHB between the phenolic hydroxyl proton and the secondary amine linker (or potentially the indazole


 depending on tautomeric state).[1]
  • Without the -OH (Phenyl analog): The methylene linker allows free rotation, resulting in a "floppy" molecule with a high entropic cost to adopt the bioactive planar conformation.[1]

  • With the -OH (Phenol): The IMHB creates a pseudo-6-membered ring , planarizing the molecule.[1] This "bioactive conformation" mimics rigid heterocycles (like quinazolines) without the associated molecular weight or solubility penalties.[1]

Thermodynamic Signature

Isothermal Titration Calorimetry (ITC) profiles of such ligands typically reveal:

  • Enthalpy (

    
    ):  Favorable, driven by the direct H-bond to the protein.[1]
    
  • Entropy (

    
    ):  Less unfavorable compared to the phenyl analog.[1] The IMHB "pre-pays" the entropic cost of folding.[1]
    
Visualization of the Signaling/Binding Logic[1]

BindingMechanism cluster_Ligand Ligand State (Unbound) cluster_Binding Target Engagement L_Free Flexible Conformation (High Entropy) IMHB Phenolic -OH Interaction (Intramolecular H-Bond) L_Free->IMHB Rotational Restriction L_Rigid Pre-organized Planar State (Pseudo-ring formation) IMHB->L_Rigid Stabilization Target Protein Target (e.g., Kinase Hinge/LSD1) L_Rigid->Target Shape Complementarity Complex Ligand-Protein Complex (High Affinity) L_Rigid->Complex Low Entropic Penalty (Delta S) Target->Complex Direct H-Bond (Delta H)

Caption: The "Lock and Key" enhancement driven by the phenolic hydroxyl group. The IMHB pre-organizes the ligand (Blue), facilitating thermodynamically favorable binding (Green).[1]

Comparative SAR Data (Representative)

To validate the role of the hydroxyl group, Structure-Activity Relationship (SAR) studies typically compare the parent compound against "deletion" (phenyl) and "masking" (methoxy) analogs.[1]

Table 1: Impact of Phenolic Modifications on Binding Affinity

Compound VariantR-Group (Ortho)Mechanism StatusIC50 / Kd (nM)Fold Loss
Parent (Target) -OH IMHB + Donor/Acceptor 15 1x (Ref)
Deletion Analog-HNo IMHB (Flexible)450~30x
Masked Analog-OCH3Steric Clash / No Donor>1000>60x
Isomer (Para)-OH (Para)No IMHB / Wrong Vector800~50x

Note: Data represents a consensus of typical 7-aminoindazole/phenol bioisostere behaviors in kinase/epigenetic assays.[1]

Experimental Protocols

Synthesis: Reductive Amination

The synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol is a self-validating protocol using reductive amination.[1] The formation of the product is often accelerated by the same IMHB that stabilizes the final structure.[1]

Step-by-Step Methodology:

  • Reagents:

    • 7-Aminoindazole (1.0 eq)[1]

    • Salicylaldehyde (1.1 eq)[1]

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

    • Catalyst: Acetic Acid (cat.[1] 5%).

  • Procedure:

    • Imine Formation: Dissolve 7-aminoindazole and salicylaldehyde in DCE. Add acetic acid.[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of amine (Schiff base formation).[1] The Schiff base may precipitate or turn bright yellow/orange.[1]

    • Reduction: Cool to 0°C. Add STAB portion-wise. The reaction is generally rapid (30-60 mins) due to the activation of the imine by the ortho-hydroxyl group (general acid catalysis).[1]

    • Quench: Add saturated NaHCO3. Extract with DCM.[1]

    • Purification: Flash chromatography (Hexane/EtOAc).[1] The product is often fluorescent.[1]

Validation: NMR Spectroscopy for IMHB

To confirm the "Role" (IMHB existence) before biological testing:

  • Experiment: 1H-NMR in non-polar solvent (

    
     or 
    
    
    
    ) vs. polar solvent (
    
    
    ).
  • Indicator: In

    
    , the phenolic -OH signal will appear typically downfield (>9-10 ppm) and sharp, indicating it is "locked" in a hydrogen bond.[1] In 
    
    
    
    , the signal may shift or broaden as the solvent disrupts the IMHB.[1]
Binding Assay: Surface Plasmon Resonance (SPR)

Objective: Determine if the affinity gain is driven by


 or 

.
  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) chip.[1]

  • Injection: Inject the Phenol compound (Parent) and the Phenyl analog (Control) at 5 concentrations.[1]

  • Analysis:

    • Expect the Phenol to have a similar

      
       (diffusion limited) but a significantly slower 
      
      
      
      (residence time) compared to the Phenyl analog, due to the stabilizing H-bond network.[1]

Computational Modeling Workflow

To predict the efficacy of this scaffold for new targets, use the following computational pipeline.

ComputationalWorkflow Prep Ligand Prep (Tautomer Gen) Conf Conformational Search Prep->Conf Generate Rotamers DFT DFT Calculation (B3LYP/6-31G*) Conf->DFT Calculate IMHB Energy Dock Molecular Docking DFT->Dock Input Bioactive Conformer

Caption: Workflow to validate the energy benefit of the phenolic IMHB before synthesis.

DFT Analysis: Calculate the energy difference between the "Open" (no H-bond) and "Closed" (H-bonded) conformers. A difference of >2-3 kcal/mol suggests a strong conformational lock.[1]

References

  • Design of Indazole Scaffolds

    • Title: Indazole as a privileged scaffold in drug discovery.[1]

    • Source:Expert Opinion on Drug Discovery
    • Context: Discusses the 7-amino vector for selectivity.
    • (General Search)

  • Intramolecular Hydrogen Bonding

    • Title: Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Guide for the Molecular Designer.
    • Source:Journal of Medicinal Chemistry (Kuhn et al.)[1]

    • Context: Defines the thermodynamic principles of the "Conform
    • [1]

  • Phenol Bioisosteres & Binding

    • Title: Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists.[1]

    • Source:Journal of Medicinal Chemistry (2023)[1]

    • Context: Validates the interchangeability and specific binding roles of Indazole/Phenol motifs.
  • Synthesis of 7-Aminoindazoles

    • Title: SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives (and 7-amino reduction).[1]

    • Source:Journal of Sulfur Chemistry
    • Context: Provides the foundational chemistry for accessing the 7-aminoindazole core.[1]

    • [1]

Disclaimer: This guide synthesizes established medicinal chemistry principles applied to the specific chemical structure requested. Specific IC50 values in Table 1 are representative of this pharmacophore class.

Sources

The Hydrogen Bonding Potential of the (1H-indazol-7-ylamino)methyl Motif

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the (1H-indazol-7-ylamino)methyl motif, focusing on its structural chemistry, hydrogen bonding dynamics, and application in structure-based drug design (SBDD).

Technical Whitepaper for Drug Discovery & Medicinal Chemistry

Executive Summary

The (1H-indazol-7-ylamino)methyl motif represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its utility is derived from a unique constellation of hydrogen bond donors (HBD) and acceptors (HBA) that mimic the purine ring system of adenosine, allowing for high-affinity interactions with the hinge region of ATP-binding proteins. Beyond simple molecular recognition, this motif offers a mechanism for conformational restriction via intramolecular hydrogen bonding (IMHB), which can pre-organize the ligand, reducing the entropic penalty of binding and improving potency and selectivity.

Structural Chemistry & Tautomeric Dynamics[1]

The Core Scaffold

The motif consists of a 1H-indazole bicyclic system substituted at the 7-position with an amino-methyl group (-NH-CH2-). The numbering of the indazole ring is critical for understanding its interaction profile:

  • N1 (Pyrrole-like): Protonated in the thermodynamically stable 1H-tautomer. Acts as a Hydrogen Bond Donor (HBD).

  • N2 (Pyridine-like): Possesses a lone pair in the 1H-tautomer. Acts as a Hydrogen Bond Acceptor (HBA).

  • 7-Amino Group (Exocyclic): Acts as a secondary HBD. Its proximity to the N1/N2 locus allows for complex intramolecular electronic interplay.

Tautomeric Equilibrium (1H vs. 2H)

While 1H-indazole is typically more stable than 2H-indazole (by ~2–4 kcal/mol in vacuum), the presence of the 7-amino substituent can perturb this equilibrium.

  • 1H-Tautomer (Standard): The N1-H acts as the primary donor. This form is perfectly complementary to the backbone carbonyls of kinase hinge regions (e.g., Lck, Src).

  • 2H-Tautomer (Stabilized): In specific solvent environments or binding pockets, the 7-amino group (donor) can form an intramolecular hydrogen bond with N1 (which becomes an acceptor in the 2H form). This 5-membered pseudo-ring stabilizes the 2H-tautomer, altering the vector of the exocyclic substituent and the electrostatic surface of the molecule.

Conformational Analysis

The "methyl" linker (-CH2-) introduces rotatable bonds, but the 7-amino group often locks the conformation relative to the indazole plane.

  • Planarity: The conjugation of the 7-amino lone pair with the aromatic system favors a planar geometry.

  • Intramolecular Locking: If the group attached to the methyl linker contains an H-bond acceptor (e.g., a carbonyl or heteroatom), a stable IMHB can form with the 7-NH, creating a "pseudo-six-membered ring." This restricts the conformational ensemble, improving membrane permeability by masking polarity (increasing effective lipophilicity).

Pharmacological Application: Kinase Hinge Binding

The primary application of this motif is as a bioisostere for the adenine ring of ATP.

Binding Mode Mechanism

In the ATP-binding pocket of protein kinases, the motif typically adopts a "DFG-out" or "DFG-in" compatible pose where the indazole edge interacts with the hinge region backbone residues.

Interaction SiteIndazole Moiety (1H)Kinase Hinge ResidueInteraction Type
N1 N-H (Protonated)Backbone C=O (e.g., Glu/Met)H-Bond Donor
N2 N: (Lone Pair)Backbone N-H (e.g., Met/Leu)H-Bond Acceptor
7-NH N-H (Donor)Solvent / Gatekeeper / SidechainAuxiliary H-Bond / Solubilizing
Case Study: Lck and Src Family Kinases

Inhibitors targeting Lck (Lymphocyte-specific protein tyrosine kinase) often utilize the 7-aminoindazole scaffold. The 1H-indazole mimics the N1-N6 interaction of adenine but with reversed polarity at the N1 position compared to purine (where N1 is an acceptor). This requires a specific "flip" or shift in the binding register, often resulting in improved selectivity against off-target kinases that strictly require the purine pattern.

Visualization of Signaling & Binding Logic

The following diagram illustrates the tautomeric states and the critical hydrogen bonding networks (both intra- and intermolecular) that define the motif's function.

Indazole_Binding_Dynamics cluster_0 Tautomeric States cluster_1 Biological Interaction Indazole_1H 1H-Indazole (Stable Form) Indazole_2H 2H-Indazole (Transient/Stabilized) Indazole_1H->Indazole_2H Tautomerization (Equilibrium) Hinge_Backbone Kinase Hinge (Backbone CO / NH) Indazole_1H->Hinge_Backbone Primary Binding (N1-H -> CO, N2 <- NH) IMHB_Lock Intramolecular Lock (Conformational Restriction) Indazole_2H->IMHB_Lock Stabilized by 7-NH ... N1 Interaction IMHB_Lock->Hinge_Backbone Entropy Reduction (Pre-organization)

Caption: Figure 1. Tautomeric equilibrium and hydrogen bonding network of the 7-aminoindazole motif.[1][2][3] The 1H-form drives intermolecular hinge binding, while the 2H-form can be stabilized by intramolecular forces.

Experimental Characterization Protocols

To validate the hydrogen bonding potential and binding mode of this motif, the following experimental workflows are recommended.

NMR Spectroscopy (Chemical Shift Analysis)

Objective: Determine the presence of Intramolecular Hydrogen Bonds (IMHB).

  • Solvent Titration: Dissolve the compound in non-polar solvent (e.g., CDCl3).

  • Titration: Stepwise addition of a polar H-bond disrupting solvent (e.g., DMSO-d6).

  • Observation: Monitor the chemical shift (

    
    ) of the 7-NH proton.
    
    • Result: A minimal shift (

      
       ppm) indicates a strong, solvent-shielded IMHB. A large downfield shift indicates the breaking of the IMHB and formation of solvent bonds.
      
X-Ray Crystallography (Small Molecule)

Objective: Confirm tautomeric state and planarity in solid state.

  • Crystallization: Slow evaporation from MeOH/EtOAc mixtures.

  • Analysis: Measure the N1-C7a and N2-C3 bond lengths.

    • 1H-Indazole: N1-N2 bond length ~1.37 Å; distinct asymmetry in the pyrazole ring.

    • 2H-Indazole: N1-N2 bond length ~1.35 Å; N1-C7a bond elongation.

Physicochemical Profiling (LogD & pKa)

Objective: Assess the impact of the motif on "chameleonic" properties.

  • Protocol: Potentiometric pKa determination.

  • Expectation: The 7-amino group typically lowers the pKa of the N1 proton (acidifying it) via inductive effects, enhancing H-bond donor strength to the kinase hinge.

Physicochemical Data Summary

PropertyValue / TrendImplication for Drug Design
H-Bond Donors (HBD) 2 (N1-H, 7-NH)Critical for Hinge Binding & Solubilization.
H-Bond Acceptors (HBA) 1 (N2)Complementary to Hinge NH.
Lipophilicity (cLogP) Moderate7-amino group lowers LogP; IMHB can raise effective LogP (permeability).
pKa (N1-H) ~13.8 (unsub) -> ~12.5 (7-amino)Increased acidity strengthens donor capability to backbone Carbonyl.
pKa (N2) ~1.2 (unsub)Very weak base; remains neutral at physiological pH.

References

  • Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Sigalov, M. V., et al. (2019).[2][3] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[1][2][3] Journal of Organic Chemistry.[2] Link[2]

  • Hu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives as Novel Inhibitors of c-Met. ACS Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2016). Impact of Intramolecular Hydrogen Bonding on Permeability and Solubility of Small Molecules. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

A-Z Guide to Preclinical Toxicology & Safety for Novel Indazole-based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel chemical entities (NCEs) requires a rigorous and systematic evaluation of their safety profile before they can be administered to humans.[1][2] This in-depth technical guide outlines the comprehensive preclinical toxicology and safety pharmacology program required for a hypothetical indazole-based small molecule, "2-[(1H-indazol-7-ylamino)methyl]phenol," intended for therapeutic use. As no public data exists for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, detailing the necessary studies, their underlying principles, and the regulatory framework that governs them. The guide follows the typical progression of a preclinical program, from early in vitro screening to in vivo studies, culminating in the data package required for an Investigational New Drug (IND) application.[1][2]

Introduction: The Imperative of Preclinical Safety Assessment

The journey of a new drug from laboratory discovery to clinical application is bridged by a critical phase of preclinical safety assessment.[1][2] This process involves a battery of studies designed to identify potential risks and adverse effects of an NCE before it is administered to human subjects.[1] For our representative indazole-based compound, this guide will detail the necessary toxicology, pharmacokinetic, and safety pharmacology studies that form the basis for proposing a safe initial clinical dose, identifying potential target organs for toxicity, and establishing parameters for clinical monitoring.[3][4] All studies intended for regulatory submission must be conducted under Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[5][6]

Program Overview: A Phased Approach to Safety Evaluation

The preclinical safety program is a tiered, iterative process, starting with broad in vitro assessments and progressing to more complex in vivo studies.[7] This strategy allows for early identification of potential liabilities, enabling a "fail fast, fail cheap" approach that conserves resources for the most promising candidates.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo & Safety Pharmacology cluster_2 Phase 3: IND-Enabling GLP Studies cluster_3 Regulatory Submission In_Vitro_Tox In Vitro Cytotoxicity (e.g., MTT Assay) PK_ADME Pharmacokinetics (PK) & ADME In_Vitro_Tox->PK_ADME Initial Viability Data Genotox_Screen Bacterial Reverse Mutation (Ames Test) Genotox_Screen->PK_ADME Early Mutagenicity Check Acute_Tox Acute Toxicity (Dose Range-Finding) PK_ADME->Acute_Tox Exposure Data Safety_Pharm Core Battery Safety Pharmacology (ICH S7A) Acute_Tox->Safety_Pharm Dose Selection Repeat_Dose Repeat-Dose Toxicity (Rodent & Non-Rodent) Acute_Tox->Repeat_Dose Dose Selection IND_Submission Investigational New Drug (IND) Application Safety_Pharm->IND_Submission Repeat_Dose->IND_Submission Full_Genotox Full Genotoxicity Battery (ICH S2(R1)) Full_Genotox->IND_Submission Repro_Tox Reproductive Toxicology (as needed) Repro_Tox->IND_Submission

Caption: High-level workflow for preclinical safety assessment.

In Vitro Toxicology: The First Line of Defense

Initial screening assays provide a rapid and cost-effective way to identify major toxicological liabilities.

Cellular Cytotoxicity Assessment

Rationale: The first question to answer is whether the compound is cytotoxic to mammalian cells. This helps establish a concentration range for subsequent in vitro assays and provides an early warning of potential for on-target or off-target toxicity. The MTT assay is a widely used colorimetric method for this purpose.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]

Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed human-derived cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into 96-well plates at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Prepare a serial dilution of the indazole compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Rationale: Genotoxicity testing is designed to detect compounds that can induce genetic damage, a key concern for potential carcinogenicity.[12] The Ames test is a mandatory first step in the genotoxicity battery, used to identify substances that can cause gene mutations.[13][14][15]

Principle: The Ames test uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[14][15] The test assesses the ability of a compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[14] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become genotoxic only after being metabolized.[15]

In Vivo Toxicology: Understanding Systemic Effects

Animal studies are essential for understanding how a drug behaves in a complex biological system. These studies help determine pharmacokinetic properties and identify potential target organs for toxicity.[2][16]

Pharmacokinetics and ADME

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is fundamental to interpreting toxicology data.[16][17] Pharmacokinetic (PK) studies measure drug concentrations in biological fluids over time, providing critical information on exposure levels (Cmax, AUC) that can be correlated with toxicological findings.

Methodology: A typical single-dose PK study involves administering the indazole compound to a rodent species (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage). Blood samples are collected at multiple time points, and the concentration of the parent drug and any major metabolites is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

Repeat-Dose Toxicity Studies

Rationale: While acute studies inform on the effects of a single dose, most drugs are intended for chronic administration. Repeat-dose toxicity studies are designed to identify the potential health hazards arising from repeated exposure over a defined period.[18][19] These studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse findings are observed.[19] The NOAEL is a key parameter used to calculate the safe starting dose for human clinical trials.[3]

Study Design (Example: 28-day oral toxicity study in rats, OECD TG 407):

  • Species: Two species are required, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).[4]

  • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are used.[19] The high dose should aim to induce some toxic effects but not significant mortality.[19]

  • Administration: The compound is administered daily for 28 days via the intended clinical route.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Endpoints: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. A comprehensive list of tissues is collected and preserved for histopathological examination.

Parameter Category Key Endpoints Rationale
In-life Observations Clinical signs, body weight, food/water intakeTo detect overt signs of toxicity and effects on general health.
Clinical Pathology Hematology, coagulation, clinical chemistryTo assess effects on blood cells, clotting function, and organ function (liver, kidney).
Anatomical Pathology Gross necropsy, organ weights, histopathologyTo identify target organs of toxicity at macroscopic and microscopic levels.

Table 1: Key endpoint categories in a repeat-dose toxicity study.

Safety Pharmacology: Assessing Effects on Vital Functions

Rationale: Safety pharmacology studies investigate the potential undesirable effects of a drug on vital physiological functions.[20][21] The core battery of tests, as defined by the ICH S7A guideline, focuses on the cardiovascular, respiratory, and central nervous systems.[20][22][23]

  • Cardiovascular System: An in vivo study in a conscious, instrumented non-rodent (e.g., dog) is typically performed to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. An in vitro hERG assay is also conducted to assess the risk of QT interval prolongation, a major cause of drug-induced cardiac arrhythmia.

  • Respiratory System: Effects on respiratory rate and function (e.g., tidal volume) are typically evaluated in rodents using whole-body plethysmography.[23]

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) is conducted in rodents to assess effects on behavior, coordination, and neurological function.

Safety_Pharmacology cluster_cardio Cardiovascular Assessment cluster_resp Respiratory Assessment cluster_cns CNS Assessment Core_Battery ICH S7A Core Battery Cardiovascular Cardiovascular System Core_Battery->Cardiovascular Respiratory Respiratory System Core_Battery->Respiratory CNS Central Nervous System Core_Battery->CNS ECG ECG & Hemodynamics (in vivo, non-rodent) Cardiovascular->ECG hERG hERG Assay (in vitro) Cardiovascular->hERG Plethysmography Whole-Body Plethysmography (in vivo, rodent) Respiratory->Plethysmography FOB Functional Observational Battery (in vivo, rodent) CNS->FOB

Caption: Core components of the ICH S7A safety pharmacology battery.

Data Integration and Risk Assessment

The culmination of the preclinical program is the integration of all data—toxicology, pharmacokinetics, and safety pharmacology—to perform a comprehensive risk assessment. This involves establishing the relationship between dose, exposure, and toxicity. The goal is to define a therapeutic window and propose a maximum recommended starting dose (MRSD) for Phase 1 clinical trials that provides a sufficient safety margin.[1]

Conclusion

The preclinical safety evaluation of a novel indazole-based compound like "2-[(1H-indazol-7-ylamino)methyl]phenol" is a complex, multi-faceted process governed by stringent international guidelines.[5] It requires a logical, tiered approach that begins with broad in vitro screens and progresses to definitive in vivo studies under GLP conditions. By systematically investigating cytotoxicity, genotoxicity, systemic toxicity, and effects on vital organ functions, drug developers can build a robust data package to support the safe transition of a promising new chemical entity into clinical development.

References

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. Infinix Bio. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation. [Link]

  • Repeated dose toxicity. The Joint Research Centre: EU Science Hub. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. [Link]

  • Guidance Notes for Analysis and Evaluation of Repeat-Dose Toxicity Studies. Organisation for Economic Co-operation and Development. [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. [Link]

  • OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. National Toxicology Program. [Link]

  • International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. PubMed. [Link]

  • Repeated Dose Toxicity. ChemSafetyPro.COM. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. [Link]

  • Ames Assay. Inotiv. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Organisation for Economic Co-operation and Development. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. [Link]

  • Bacterial Reverse Mutation (AMES) Test, OECD 471, ICH S2R1 in India. Vipragen. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). BS Publications. [Link]

  • FDA Requirements for Preclinical Studies. National Institutes of Health. [Link]

  • Preclinical Phase Of The Drug Development Process - An Overview. Fios Genomics. [Link]

  • Ensuring drug safety and efficacy: the preclinical development process. Nuvisan. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

Sources

Methodological & Application

Protocol for the Preparation and Handling of 2-[(1H-indazol-7-ylamino)methyl]phenol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Criticality of Proper Stock Solution Preparation

2-[(1H-indazol-7-ylamino)methyl]phenol is a member of the indazole class of heterocyclic organic compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] The indazole scaffold is recognized as a bioisostere of phenol, offering improved lipophilicity and reduced susceptibility to metabolic degradation.[1] Given its role in screening and experimental assays, the reliable and reproducible preparation of stock solutions is a foundational step that dictates the accuracy and validity of subsequent experimental results.

This document provides a detailed, field-proven protocol for the preparation, handling, and storage of 2-[(1H-indazol-7-ylamino)methyl]phenol stock solutions. The causality behind each step is explained to empower researchers to make informed decisions and troubleshoot potential issues, ensuring the integrity and potency of the compound for its intended application.

Compound Specifications and Properties

A thorough understanding of the compound's physicochemical properties is essential before any handling or solubilization is attempted.

PropertyValueSource
IUPAC Name 2-{[(1H-indazol-7-yl)amino]methyl}phenol[4]
CAS Number 899366-68-8[4]
Molecular Formula C₁₄H₁₃N₃O[4][5]
Molecular Weight 239.27 g/mol [4][5]
Appearance Typically a solid powder.[6]

Safety, Handling, and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 2-[(1H-indazol-7-ylamino)methyl]phenol was not found in the initial search, the precautionary measures for related indazole and phenol compounds should be strictly followed.[7][8]

  • Hazard Profile: Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8] Compounds of this nature can be toxic.[9]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves to prevent skin contact.

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard lab coat is required to protect clothing.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[8][9]

    • Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[8][9]

Essential Materials and Equipment

  • 2-[(1H-indazol-7-ylamino)methyl]phenol (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Microcentrifuge

  • Calibrated positive displacement micropipettes

  • Sterile, amber glass vials with Teflon-lined screw caps for storage[10]

  • Vortex mixer

  • Ultrasonic bath (sonicator)

Step-by-Step Stock Solution Preparation Protocol

This protocol details the preparation of a 10 mM DMSO stock solution, a common starting concentration for in vitro biological assays.

Pre-Solubilization Handling

The compound is often supplied in small quantities and may appear as a thin film or powder coating the vial walls.[6]

  • Visual Inspection: Before opening, visually inspect the vial to locate the compound.

  • Centrifugation: Centrifuge the vial briefly (e.g., 200-500 RPM for 1 minute) to ensure all the powder is collected at the bottom of the vial.[11] This crucial step prevents the loss of material that may adhere to the cap or threads.

Molarity Calculation

The fundamental principle of creating a stock solution is to dissolve a known mass of solute in a specific volume of solvent to achieve a target concentration.

Formula: Volume of Solvent (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

Example Calculation for a 10 mM Stock Solution:

  • Mass of Compound: 1 mg (or 0.001 g)

  • Molecular Weight: 239.27 g/mol

  • Desired Concentration: 10 mM (or 0.010 mol/L)

Volume of DMSO (L) = 0.001 g / (239.27 g/mol x 0.010 mol/L) = 0.0004179 L

*Volume of DMSO (µL) = 0.0004179 L x 1,000,000 µL/L = 417.9 µL _

Solubilization Workflow

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage weigh 1. Weigh Compound centrifuge 2. Centrifuge Vial add_solvent 3. Add Anhydrous DMSO centrifuge->add_solvent vortex 4. Vortex Thoroughly add_solvent->vortex sonicate 5. Sonicate if Needed vortex->sonicate aliquot 6. Aliquot into Vials sonicate->aliquot store 7. Store at -20°C or -80°C aliquot->store

  • Solvent Addition: Carefully add the calculated volume of anhydrous DMSO directly into the manufacturer's vial containing the pre-weighed compound.[6] Using anhydrous DMSO is critical as contaminating moisture can accelerate compound degradation.

  • Initial Dissolution: Tightly cap the vial and vortex thoroughly for at least 30 seconds to facilitate dissolution.

  • Visual Confirmation: Inspect the solution against a light source to ensure no visible particulates remain.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[11] Gentle warming (not exceeding 40-50°C) can also be employed, but caution is advised as heat can degrade sensitive compounds.[11]

Storage, Stability, and Aliquoting

The long-term stability of the compound in solution is paramount. Improper storage is a common source of experimental variability.

The Rationale for Aliquoting

Aliquoting the stock solution into smaller, single-use volumes is the most effective strategy to preserve its integrity.[6][11] This practice minimizes the number of freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution. It also reduces the risk of contamination and solvent evaporation each time the main stock is opened.[10]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down chemical degradation processes.
Vials Amber glass with Teflon-lined screw capsProtects from light-induced degradation and prevents solvent evaporation.[10]
Duration Up to 1 month at -20°C; up to 6 months at -80°CGeneral guideline for small molecules; stability should be validated if stored longer.[6]

Before use, allow an aliquot to warm to room temperature before opening to prevent atmospheric water condensation into the DMSO.[10]

Application in Biological Assays

When preparing working solutions for cell-based assays, it is critical to manage the final concentration of DMSO.

  • Serial Dilutions: It is best practice to perform initial serial dilutions in pure DMSO before the final dilution into an aqueous buffer or cell culture medium. This prevents the compound from precipitating when transferred from a high-concentration organic environment to an aqueous one.

  • Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.1-0.5%.[6] However, this should be empirically determined for your specific cell type. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound won't dissolve Insufficient mixing; compound insolubility at target concentration; contaminated solvent.Continue vortexing/sonicating.[11] Use fresh, anhydrous DMSO. If issues persist, prepare a more dilute stock solution.
Precipitate forms in aqueous solution Compound "crashing out" due to poor aqueous solubility.Perform intermediate dilutions in DMSO before adding to the aqueous medium to lessen the solvent shock.
Inconsistent experimental results Stock solution degradation.Use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles.[6][11] Confirm stock concentration and purity if possible.

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • CPAchem. (2024, February 9). Safety data sheet. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Retrieved from [Link]

  • Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. PMC. Retrieved from [Link]

  • Chigurupati, S., et al. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Retrieved from [Link]

  • Shushizadeh, M. R., et al. (n.d.). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. PMC. Retrieved from [Link]

  • Claramunt, R. M., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

  • Shushizadeh, M. R., et al. (2014, November 22). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Brieflands. Retrieved from [Link]

  • Shushizadeh, M. R., et al. (2014, November 3). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. ResearchGate. Retrieved from [Link]

  • Nagy, J., et al. (2015, November 15). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. PMC. Retrieved from [Link]

  • Sokhraneva, M. V., et al. (2022, July 31). Obtaining substituted phenol derivatives with potential antimicrobial activity. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-7-ylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((dimethylamino)methyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

  • Inchem.org. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Retrieved from [Link]

Sources

Reductive amination conditions for synthesizing (indazol-7-ylamino)methyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of (Indazol-7-ylamino)methyl Derivatives via Reductive Amination

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique bicyclic aromatic structure allows for versatile substitution patterns, leading to a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Notable drugs such as Axitinib (an anti-cancer agent) and Granisetron (an antiemetic used in chemotherapy) feature the indazole core, highlighting its importance in drug development.[2] The synthesis of N-substituted indazole derivatives, particularly at the 7-amino position, is a key strategy for developing novel therapeutic agents. Reductive amination stands out as one of the most efficient and widely used methods for forging the critical C-N bond required for these structures.[4][5]

This guide provides an in-depth exploration of the reductive amination conditions tailored for the synthesis of (indazol-7-ylamino)methyl derivatives from 7-aminoindazole and various aldehydes. We will dissect the reaction mechanism, compare common experimental conditions, and provide detailed, actionable protocols for researchers in drug discovery and chemical development.

The Mechanism: A Tale of Two Steps in One Pot

Reductive amination is a powerful reaction that converts a carbonyl group and an amine into a more substituted amine.[6] The process elegantly combines two distinct chemical transformations, often within a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the final amine product.[6][7][8]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (7-aminoindazole) on the electrophilic carbonyl carbon of the aldehyde.[8][9] This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine.[6] Protonation of the imine nitrogen creates a highly electrophilic iminium ion, which is the key species targeted for reduction.[7][9]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product.[7]

The beauty of modern reductive amination lies in the use of hydride reagents that are selective for the protonated iminium ion over the starting aldehyde, allowing for a "direct" or "in-situ" one-pot procedure.[4][5][6]

Reductive_Amination_Mechanism Reactants 7-Aminoindazole + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H₂O) Iminium Iminium Ion (Key Electrophile) Imine->Iminium Protonation (H⁺) Product (Indazol-7-ylamino)methyl Derivative (Final Product) Iminium->Product Hydride Attack Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium Hydride Source

Caption: General mechanism of reductive amination.

Key Experimental Parameters: Choosing the Right Tools

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and additives. The goal is to promote rapid iminium ion formation while ensuring its selective reduction without affecting the starting aldehyde.

Reducing Agents: The Heart of the Reaction

The choice of reducing agent is critical for a successful one-pot reaction. The ideal reagent should be mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the iminium ion intermediate.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications. Its bulky acetate groups temper its reactivity, making it highly selective for imines and iminium ions over aldehydes and ketones.[6][10] STAB does not require strictly controlled acidic conditions and performs well in a variety of aprotic solvents.[11][12] Its byproducts are non-toxic, offering a significant safety advantage over cyanide-based reagents.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic and effective reagent, NaBH₃CN is stable in aqueous and alcoholic solvents.[11] It is most effective under mildly acidic conditions (pH 5-6), which facilitate iminium ion formation.[12][13] However, its high toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions necessitate careful handling and waste disposal.[12]

  • Sodium Borohydride (NaBH₄): While powerful and inexpensive, NaBH₄ can readily reduce the starting aldehyde.[11] Therefore, it is typically used in a two-step, one-pot procedure where the imine is allowed to form completely before the NaBH₄ is introduced.[10][11]

Solvents and Additives

The solvent system must be compatible with all reactants and facilitate both stages of the reaction.

  • Solvents: For STAB, aprotic solvents like 1,2-dichloroethane (DCE) , tetrahydrofuran (THF) , or dichloromethane (DCM) are preferred as STAB is water-sensitive and not highly compatible with methanol.[5][10][11] For NaBH₃CN, methanol (MeOH) is a common and effective solvent.[11]

  • Acid Catalysis: While often unnecessary for reactive aldehydes, a catalytic amount of acetic acid (AcOH) can be beneficial.[12] It protonates the carbonyl group, accelerating the initial nucleophilic attack, and facilitates the dehydration of the hemiaminal intermediate to form the imine.[14][15]

Comparative Protocol Conditions

The following table summarizes typical conditions for the reductive amination of 7-aminoindazole, providing a starting point for optimization.

ParameterCondition A (Preferred)Condition BCondition C (Stepwise)Rationale & Causality
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)A: High selectivity for iminium ion, mild, non-toxic byproducts.[5] B: Effective but toxic, requires pH control.[12] C: Non-selective, requires pre-formation of the imine.[11]
Equivalents 1.2 - 1.51.2 - 1.51.5 - 2.0A slight excess ensures complete reduction of the intermediate.
Solvent Dichloroethane (DCE) or THFMethanol (MeOH)Methanol (MeOH)A: Aprotic solvent compatible with water-sensitive STAB.[10][11] B/C: Protic solvent suitable for NaBH₃CN and NaBH₄.
Additive None or catalytic AcOH1-2 eq. Acetic Acid (AcOH)None (added after imine formation)A: Often not needed for aldehydes. B: Acid catalyzes imine formation, maintaining optimal pH for reduction.[14]
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room TemperatureMild conditions are generally sufficient. Exothermic addition of hydride may require initial cooling.
Reaction Time 1 - 6 hours12 - 24 hours2 - 8 hours (post-NaBH₄ addition)STAB reactions are typically faster.
Workup Aqueous NaHCO₃ quenchAqueous NaHCO₃ quenchAqueous NH₄Cl or water quenchNeutralizes acid and quenches excess hydride.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1H-indazol-7-amine

This protocol details a reliable procedure using the preferred STAB reagent.

Experimental_Workflow Start Setup Reaction Vessel (Inert Atmosphere, N₂) Dissolve Dissolve 7-Aminoindazole (1.0 eq) & Benzaldehyde (1.1 eq) in DCE Start->Dissolve Stir1 Stir at Room Temp (15-30 min) Dissolve->Stir1 Cool Cool to 0 °C (Ice Bath) Stir1->Cool AddSTAB Add NaBH(OAc)₃ (1.3 eq) Portion-wise Cool->AddSTAB React Warm to Room Temp & Stir for 2-4 hours AddSTAB->React Monitor Monitor by TLC/LC-MS (Consumption of Starting Material) React->Monitor Quench Quench with sat. aq. NaHCO₃ (Careful, Gas Evolution!) Monitor->Quench Upon Completion Extract Extract with DCM or EtOAc (3x) Quench->Extract Combine Combine Organic Layers, Dry (Na₂SO₄), Filter Extract->Combine Concentrate Concentrate in vacuo Combine->Concentrate Purify Purify by Column Chromatography (Silica Gel) Concentrate->Purify End Characterize Pure Product (NMR, MS) Purify->End

Caption: Step-by-step experimental workflow.

Materials:

  • 7-Aminoindazole (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 7-aminoindazole (1.0 eq).

  • Reagent Addition: Add anhydrous DCE to dissolve the amine. To this solution, add benzaldehyde (1.1 eq) via syringe. Stir the mixture at room temperature for 15-30 minutes to allow for initial imine formation.

  • Initiation of Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. Note: The addition can be exothermic, and slow addition helps control the temperature.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 7-aminoindazole is consumed.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Caution: Gas evolution (H₂) will occur. Stir until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1H-indazol-7-amine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Powers, K. M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]

  • All About Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Kour, J., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Orduña, J. M., et al. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • G, S. L., & Kumar, Dr. A. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]

Sources

Application Note: High-Throughput Dose-Response Curve Generation for 2-[(1H-indazol-7-ylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing the pharmacological potency of the small molecule probe 2-[(1H-indazol-7-ylamino)methyl]phenol . Given the structural properties of the 7-aminoindazole scaffold—a privileged structure in kinase inhibition (often targeting JNK, Src, or VEGFR families)—this guide focuses on generating robust dose-response curves (IC50) using a biochemical kinase assay platform.

Introduction & Mechanistic Basis

The compound 2-[(1H-indazol-7-ylamino)methyl]phenol features a 1H-indazole core linked via a secondary amine to an ortho-substituted phenol. This structure mimics the adenine ring of ATP, allowing it to function as a Type I or Type I½ ATP-competitive inhibitor.

  • The Indazole Core: Forms hydrogen bonds with the "hinge region" of the kinase active site.

  • The Phenolic Moiety: Likely occupies the hydrophobic back-pocket or interacts with the gatekeeper residue, providing selectivity.

  • Mechanism: The molecule competes with ATP for the catalytic cleft. As the concentration of the inhibitor increases, the phosphorylation of the substrate decreases sigmoidally.

Pathway Logic (ATP Competition)

The following diagram illustrates the competitive inhibition mechanism that defines the dose-response relationship.

KinaseInhibition Kinase Active Kinase Complex_Active Kinase-ATP Complex Kinase->Complex_Active + ATP Complex_Inactive Kinase-Inhibitor Complex Kinase->Complex_Inactive + Inhibitor (Competition) ATP ATP (Substrate) ATP->Complex_Active Inhibitor Indazole Probe (Inhibitor) Inhibitor->Complex_Inactive Product Phosphorylated Substrate Complex_Active->Product Catalysis Complex_Inactive->Product Blocked Signal Luminescence/FRET Signal Product->Signal Detection

Caption: Competitive binding mechanism where the Indazole Probe prevents ATP binding, reducing the output signal.

Experimental Protocol

Materials & Reagents
  • Test Compound: 2-[(1H-indazol-7-ylamino)methyl]phenol (Purity >95% by HPLC).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Kinase Enzyme: Recombinant Kinase (e.g., JNK1, Src, or specific target of interest).

  • Substrate: Peptide substrate specific to the kinase.

  • ATP: Ultra-pure ATP (Km concentration).

  • Detection System: ADP-Glo™ (Promega) or HTRF® KinEASE™ (Cisbio).

Stock Solution Preparation (Critical Step)

Indazole derivatives can exhibit poor aqueous solubility. Proper handling is essential to prevent compound precipitation, which causes "false flat" dose-response curves.

  • Weighing: Weigh ~1-2 mg of solid compound.

  • Dissolution: Dissolve in 100% DMSO to a master stock concentration of 10 mM .

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Dose-Response Dilution Scheme

To generate a precise IC50, use a 10-point serial dilution . A half-log (1:3.16) or 1:3 dilution series is recommended to cover a wide dynamic range (4-5 logs).

PointConcentration (µM)Preparation Strategy (in 100% DMSO)Final Assay Conc. (Assuming 1:100 dilution)
1 (Top) 1000 µM10 µL of 10 mM Stock + 90 µL DMSO10 µM
2 316 µM1:3.16 dilution of Point 13.16 µM
3 100 µM1:3.16 dilution of Point 21.0 µM
4 31.6 µM1:3.16 dilution of Point 3316 nM
5 10.0 µM1:3.16 dilution of Point 4100 nM
6 3.16 µM1:3.16 dilution of Point 531.6 nM
7 1.0 µM1:3.16 dilution of Point 610 nM
8 0.316 µM1:3.16 dilution of Point 73.16 nM
9 0.10 µM1:3.16 dilution of Point 81.0 nM
10 0.0316 µM1:3.16 dilution of Point 90.3 nM
Min 0 µM100% DMSO only0 nM (DMSO Control)
Assay Workflow (ADP-Glo Example)

This workflow assumes a 384-well plate format.

  • Compound Transfer: Acoustic dispense (e.g., Echo®) or pin-transfer 50 nL of compound from the DMSO source plate to the assay plate.

  • Enzyme Addition: Add 2.5 µL of Kinase/Buffer master mix. Incubate for 10 min (allows inhibitor to bind).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

    • Note: ATP concentration should be equal to the Km[ATP] of the kinase to ensure the IC50 is comparable to the Ki.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

AssayWorkflow Start Start: 384-well Plate Step1 1. Dispense Compound (10-point dilution) Start->Step1 Step2 2. Add Enzyme (10 min Pre-incubation) Step1->Step2 Step3 3. Add ATP + Substrate (Start Reaction) Step2->Step3 Step4 4. Incubate 60 min Step3->Step4 Step5 5. Add Detection Reagents (Stop Reaction) Step4->Step5 Step6 6. Read Signal (Luminescence) Step5->Step6

Caption: Step-by-step workflow for generating data points in a biochemical kinase assay.

Data Analysis & Curve Fitting

Normalization

Raw luminescence units (RLU) must be normalized to percent inhibition to allow comparison between plates.



  • Max Control (0% Inhibition): Enzyme + Substrate + DMSO (No Inhibitor).

  • Min Control (100% Inhibition): No Enzyme OR Enzyme + High conc. Staurosporine.[1][2]

Curve Fitting Model

Fit the normalized data to the 4-Parameter Logistic (4PL) Equation (also known as the Hill Equation):



  • X: Log of inhibitor concentration.

  • Y: Response (% Inhibition).

  • Top: Plateau at low drug concentration (ideally ~0% inhibition).

  • Bottom: Plateau at high drug concentration (ideally ~100% inhibition).

  • HillSlope (h): Describes the steepness of the curve.

Interpreting the Hill Slope (Critical QC)

For 2-[(1H-indazol-7-ylamino)methyl]phenol, the Hill Slope provides insight into the quality of the assay and the behavior of the molecule.

Hill Slope ValueInterpretationAction
~1.0 (0.8 - 1.2) Ideal. Standard 1:1 competitive binding.Report IC50 with confidence.
> 1.5 (Steep) Aggregation. The compound may be forming colloids that sequester the enzyme non-specifically.Add 0.01% Triton X-100 to buffer and re-test.
< 0.7 (Shallow) Negative Cooperativity or Solubility Limit. The compound might be precipitating at high concentrations.Check solubility; narrow the concentration range.

Troubleshooting & Optimization

Solubility Issues

The indazole-phenol structure contains both a hydrogen bond donor and acceptor but is largely hydrophobic.

  • Symptom: The curve flattens at 60-70% inhibition and never reaches 100%, or the data points scatter at high concentrations.

  • Solution: Ensure the final assay DMSO concentration is consistent (e.g., 1%) across all wells. Do not exceed the solubility limit of the compound in the aqueous buffer (likely <50 µM).

Potency Shift (IC50 vs. Ki)

The measured IC50 is dependent on the ATP concentration used in the assay. To determine the intrinsic affinity (


) of the probe, use the Cheng-Prusoff equation:


  • Recommendation: Always run the assay at

    
     so that 
    
    
    
    .

References

  • Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • GraphPad Prism Guide. (2024). "The Hill Slope." GraphPad Statistics Guide. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Cisbio Bioassays. (2024). "HTRF KinEASE™ Assay Principle." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Proactive Strategies for Preventing Phenolic Group Oxidation in 2-[(1H-indazol-7-ylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and experimentation with 2-[(1H-indazol-7-ylamino)methyl]phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar molecules. The inherent reactivity of the phenolic hydroxyl group makes it susceptible to oxidation, which can lead to sample degradation, impurity formation, and compromised experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these challenges effectively.

I. Understanding the Challenge: The Susceptibility of the Phenolic Group to Oxidation

The phenolic hydroxyl group in 2-[(1H-indazol-7-ylamino)methyl]phenol is prone to oxidation, a process that can be initiated by atmospheric oxygen, light, metal ion contaminants, and elevated pH.[1][2] Oxidation can lead to the formation of colored impurities, primarily quinone and phenoquinone species, which can significantly impact the purity and biological activity of your compound.[1][3] The presence of the electron-donating aminomethyl and indazole moieties can further influence the electron density of the phenol ring, potentially affecting its oxidation potential.

Mechanism of Phenol Oxidation

The oxidation of phenols generally proceeds through a free radical mechanism.[4] The process is often initiated by the abstraction of a hydrogen atom from the hydroxyl group, forming a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The phenoxy radical can then react with molecular oxygen to form a peroxy radical, which can propagate the chain reaction, ultimately leading to the formation of quinones and other colored byproducts.[4]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the prevention of oxidation in 2-[(1H-indazol-7-ylamino)methyl]phenol.

Q1: My solution of 2-[(1H-indazol-7-ylamino)methyl]phenol is turning a pink/brown color over time. What is happening?

A1: The color change you are observing is a classic indicator of phenol oxidation.[3] Phenol itself is known to turn pink or brown upon exposure to air and light due to the formation of quinone and subsequently phenoquinone, a polymerized product.[1] This process is accelerated by factors such as elevated pH, presence of metal ions, and exposure to UV light.

Q2: What are the primary factors that accelerate the oxidation of the phenolic group in my compound?

A2: The main culprits are:

  • Atmospheric Oxygen: Molecular oxygen is the primary oxidizing agent.[2][4]

  • Light: UV radiation can provide the energy to initiate the oxidation process.[1]

  • pH: Basic conditions (high pH) deprotonate the phenol to a phenoxide ion, which is more susceptible to oxidation.[5][6][7]

  • Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenols.[8][9][10]

  • Temperature: Higher temperatures can increase the rate of oxidation.

Q3: Can I use a standard antioxidant to protect my compound?

A3: Yes, the use of antioxidants is a highly effective strategy. Phenolic compounds themselves are potent antioxidants due to their ability to scavenge free radicals.[11][12][13][14] However, to protect your target molecule, you can add a small amount of a sacrificial antioxidant. Common choices for organic synthesis include:

  • Butylated Hydroxytoluene (BHT): A hindered phenol that is an excellent radical scavenger.[15]

  • Triphenylphosphine (PPh₃): An oxygen scavenger.[15]

  • Ascorbic Acid (Vitamin C): Effective in aqueous systems.[15]

The choice of antioxidant will depend on the solvent system and downstream applications.

Q4: How should I properly store solutions of 2-[(1H-indazol-7-ylamino)methyl]phenol?

A4: Proper storage is critical. Solutions should be:

  • Stored under an inert atmosphere: Purge the vial with argon or nitrogen before sealing.

  • Protected from light: Use amber vials or wrap the container in aluminum foil.[1]

  • Stored at low temperatures: Refrigeration or freezing can significantly slow down the oxidation rate.

  • pH controlled: If possible, maintain a slightly acidic pH (around 5-6) as phenols are generally more stable under these conditions.[7][16]

Q5: Are there any analytical techniques to monitor the oxidation of my compound?

A5: Several techniques can be employed:

  • UV-Vis Spectroscopy: The formation of colored oxidation products can be monitored by changes in the UV-Vis spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent compound and its oxidation products.

  • Mass Spectrometry (MS): MS can identify the mass of the oxidation products, confirming their formation.

  • Colorimetric Assays: Specific colorimetric tests can detect the presence of phenols and their oxidation byproducts.[17][18] For instance, reaction with ferric chloride gives a colored complex with phenols.[19][20]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the oxidation of 2-[(1H-indazol-7-ylamino)methyl]phenol during your experiments.

Problem: Rapid Discoloration of the Solution During Reaction Workup
Potential Cause Troubleshooting Step Rationale
Exposure to Air 1. Perform the workup under a stream of inert gas (argon or nitrogen).2. Use degassed solvents for extraction and washing steps.Minimizes contact with atmospheric oxygen, the primary oxidant.[4]
Basic pH 1. Avoid using strong bases during the workup.2. If a basic wash is necessary, use a weak base (e.g., saturated sodium bicarbonate) and minimize contact time.3. Neutralize the solution to a slightly acidic pH as quickly as possible.Phenols are more susceptible to oxidation at higher pH due to the formation of the more easily oxidized phenoxide ion.[5][6]
Metal Ion Contamination 1. Use high-purity solvents and reagents.2. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.Metal ions can act as catalysts for phenol oxidation.[8][9]
Problem: Degradation of the Compound on a Chromatography Column
Potential Cause Troubleshooting Step Rationale
Air Oxidation on Silica Gel 1. Pack the column using degassed solvents.2. Consider adding a small amount of an antioxidant (e.g., BHT) to the eluent.The large surface area of the stationary phase can promote oxidation.
Acidic or Basic Nature of Stationary Phase 1. Use a neutral stationary phase (e.g., deactivated silica gel or alumina).2. If using silica gel, consider pre-treating it with a non-nucleophilic base (e.g., triethylamine) to neutralize acidic sites.The surface chemistry of the stationary phase can influence the stability of the compound.
Problem: Low Yields in Reactions Involving the Phenolic Group
Potential Cause Troubleshooting Step Rationale
Oxidation of Starting Material 1. Ensure the starting material is pure and has been stored correctly.2. Re-purify the starting material if oxidation is suspected.Oxidized starting material will not undergo the desired reaction.
Reaction Conditions Promote Oxidation 1. Run the reaction under an inert atmosphere.2. Use degassed solvents.3. Add a suitable antioxidant to the reaction mixture if compatible with the reaction chemistry.Minimizes in-situ degradation of the reactant.

IV. Proactive Prevention Strategies

Implementing the following strategies from the outset of your experimental design will significantly reduce the risk of phenolic group oxidation.

Chemical Protection of the Phenolic Group

For multi-step syntheses, protecting the phenolic hydroxyl group is often the most robust strategy.[21][22][23][24]

Protecting Group Protection Reagents & Conditions Deprotection Conditions Key Advantages and Considerations
Methyl Ether Dimethyl sulfate (DMS) or Methyl iodide (MeI), K₂CO₃, AcetoneBBr₃, CH₂Cl₂; or HBr (harsh)Very stable, but deprotection requires harsh conditions.[21]
Benzyl Ether (Bn) Benzyl bromide (BnBr), K₂CO₃, AcetoneH₂, Pd/C (hydrogenolysis)Stable to many conditions; deprotection is mild.[15]
t-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, Imidazole, DMFTBAF, THF; or HF•PyridineEasily installed and removed under mild conditions.[15]
Acetate Ester Acetic anhydride, PyridineK₂CO₃, MeOH; or aq. NaOHStable to acidic conditions, easily cleaved by base.[15]

Workflow for Protecting Group Strategy

G Start 2-[(1H-indazol-7-ylamino)methyl]phenol Protect Protect Phenolic -OH Start->Protect Reaction Perform Desired Synthetic Transformation(s) Protect->Reaction Deprotect Deprotect Phenolic -OH Reaction->Deprotect End Final Product Deprotect->End

Caption: General workflow for a protecting group strategy.

Control of the Experimental Environment

A critical aspect of preventing oxidation is rigorous control of the experimental environment.

Experimental Setup for Air-Sensitive Reactions

G cluster_0 Inert Atmosphere System InertGas Inert Gas Source (Ar or N₂) Manifold Schlenk Line / Manifold InertGas->Manifold ReactionVessel Reaction Vessel (e.g., Schlenk Flask) Manifold->ReactionVessel Reagents Degassed Solvents & Reagents Reagents->ReactionVessel Antioxidant Antioxidant (e.g., BHT) Antioxidant->ReactionVessel

Caption: Key components of an inert atmosphere setup.

Detailed Protocol: Degassing a Solvent by the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved oxygen from solvents.

  • Preparation: Place the solvent in a round-bottom flask with a sidearm and a stopcock (a Schlenk flask is ideal). The flask should not be more than half full.

  • Freezing: Immerse the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry) until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the stopcock to a high vacuum line and evacuate the headspace for several minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • Storage: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before use.

By understanding the mechanisms of phenolic oxidation and proactively implementing the strategies outlined in this guide, researchers can significantly improve the stability of 2-[(1H-indazol-7-ylamino)methyl]phenol and ensure the integrity of their experimental results.

References

Sources

Application Support Center: HPLC Analysis of 2-[(1H-indazol-7-ylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

You are likely here because you are observing baseline instability—drift, rhythmic cycling, or high-frequency "fuzz"—while analyzing 2-[(1H-indazol-7-ylamino)methyl]phenol .

This molecule presents a classic "Push-Pull" Chromatographic Challenge :

  • The Indazole-Amine Core: A basic nitrogenous system (

    
     for the amine) that aggressively interacts with silanols, causing peak tailing that mimics baseline noise.
    
  • The Phenolic Moiety: An acidic group (

    
    ) prone to oxidation, leading to "ghost" peaks and asymptotic baseline drift.
    

This guide moves beyond generic troubleshooting. We will dismantle the specific chemical and physical interactions causing your noise and provide self-validating protocols to resolve them.

Visual Diagnostics: The Noise Decision Matrix

Before modifying your method, you must isolate the source. Use the following logic flow to categorize your noise.

NoiseDiagnostics Start START: Characterize Baseline Noise Type Is the noise Rhythmic or Random? Start->Type Rhythmic Rhythmic / Sinusoidal Type->Rhythmic Periodic Random Random / Spikes / Drift Type->Random Aperiodic PumpIssue PUMP ISSUE (Check Valves, Air, Seals) Rhythmic->PumpIssue ZeroFlowTest PROTOCOL: Run Zero-Flow Test Random->ZeroFlowTest ZeroFlowResult Does noise persist at 0 mL/min? ZeroFlowTest->ZeroFlowResult YesDetector DETECTOR / ELECTRONIC (Lamp, Cell, Grounding) ZeroFlowResult->YesDetector Yes NoChemistry CHEMISTRY / COLUMN (Silanols, Oxidation, Late Eluters) ZeroFlowResult->NoChemistry No

Figure 1: Diagnostic logic tree to isolate Hardware (Pump/Detector) from Method (Chemistry) issues.

Module 1: The Chemistry of Noise (Method Optimization)

The Problem: You see "fuzzy" baselines or wandering drift. The Cause: The amphoteric nature of 2-[(1H-indazol-7-ylamino)methyl]phenol. The secondary amine is binding to residual silanols on your column, while the phenol is potentially oxidizing or ionizing partially if the pH is near its


.
1.1 Mobile Phase Strategy

Standard TFA (Trifluoroacetic acid) systems often fail here because TFA absorbs UV at low wavelengths (<220 nm), creating a high background noise that masks your analyte.

Recommendation: Switch to a Buffered Silanol-Suppressing System .

ParameterRecommended SettingTechnical Rationale
Buffer 20 mM Ammonium Formate (for MS) or 25 mM Phosphate (for UV)Stabilizes ionization. Phosphate is superior for UV transparency; Formate is volatile for LC-MS.
pH 3.0 – 4.0 Keeps the amine fully protonated (soluble) and the phenol protonated (neutral), preventing "mixed-mode" retention drift.
Modifier Triethylamine (TEA) (Only if using Phosphate/UV)Critical: TEA competes for silanol sites, sharpening peaks and smoothing the baseline. Do not use TEA with LC-MS.
Organic Acetonitrile Lower viscosity than methanol, reducing backpressure ripple noise.
1.2 Addressing Phenol Oxidation (Drift)

If your baseline drifts upward asymptotically, your phenolic group may be oxidizing into quinones on-column or in the autosampler.

  • Protocol: Add 0.05% Ascorbic Acid or Sodium Bisulfite to your sample diluent (not the mobile phase).

  • Validation: Inject a blank containing the antioxidant. If the drift disappears, the issue was oxidation.

Module 2: Hardware Isolation (The "Zero-Flow" Protocol)

The Problem: You suspect the instrument, not the chemistry. The Test: The Zero-Flow Test is the gold standard for distinguishing electronic noise from fluidic noise.

Step-by-Step Protocol:

  • Equilibrate: Run your standard mobile phase for 15 minutes.

  • Stop Flow: Turn the pump flow to 0.0 mL/min .

  • Monitor: Continue recording the baseline for 10 minutes.

  • Analyze:

Observation at 0 mL/minDiagnosisAction Plan
Noise Disappears Fluidic / Pump Noise The noise is flow-dependent. Check check-valves, degasser efficiency, or mixer volume.
Noise Persists Detector / Electronic The noise is independent of flow. Check lamp energy, flow cell air bubbles, or electrical grounding.
Spikes Remain Air Bubbles / Cell Air is trapped in the flow cell corners. Flush with 100% Isopropanol at high flow (bypassing column).
Module 3: Column Hygiene & The "Silanol Effect"

The Problem: Broad, tailing peaks that look like "humps" in the baseline. The Cause: The indazole nitrogen is a Lewis base. If your column has exposed silanols (common in older or C18 columns with low carbon load), the analyte sticks irreversibly, bleeding off slowly and raising the baseline.

The Fix: End-Capping & Passivation

  • Column Selection: Use a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) which is double end-capped.

  • Passivation Protocol (If using stainless steel):

    • The phenol group can chelate iron in the system, causing peak broadening.

    • Flush: 30 mL of 0.1% Phosphoric Acid in Water.

    • Rationale: This strips accessible metal ions from the frit and tubing surfaces.

Frequently Asked Questions (FAQs)

Q: I see a rhythmic sine wave in my baseline (Period ~1 min). Is this the molecule? A: No. This is almost certainly a Pump Seal or Check Valve failure.

  • Verification: Calculate the period of the wave. If it matches the stroke volume of your pump (e.g., 100 µL) divided by flow rate, it is mechanical.

  • Fix: Sonicate check valves in Methanol/Water (50:50).

Q: Why does my baseline rise sharply at the end of the gradient? A: This is "Gradient Ghosting."

  • Cause: Impurities in the organic solvent (Acetonitrile) or the additive (TFA/Formate) absorbing at low UV.

  • Fix: Use "Gradient Grade" solvents. If using TFA, ensure it is from a fresh ampoule (oxidized TFA turns yellow and absorbs UV).

Q: Can I use Ion-Pairing agents like Sodium Octanesulfonate? A: Yes, but with caution.

  • Pros: Excellent peak shape for the amine.[1]

  • Cons: Long equilibration times (hours) and incompatibility with LC-MS. Only use if the Buffered/TEA method (Module 1) fails.

References
  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Agilent Technical Guides. Link

  • Waters Corporation. (2023). Controlling Contamination in LC/MS Systems. Waters Support Library. Link

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard Text on Silanol Interactions).
  • Chromatography Online. (2019). HPLC Diagnostic Skills: Noisy Baselines. LCGC North America.[2] Link

  • ResearchGate. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Link

Sources

Validation & Comparative

Structural Validation of 2-[(1H-indazol-7-ylamino)methyl]phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap" in Indazole Scaffolds

In the development of kinase inhibitors and protein-protein interaction modulators, the 2-[(1H-indazol-7-ylamino)methyl]phenol scaffold represents a classic structural challenge. While the phenol moiety provides a clear hydrogen bond donor, the 7-aminoindazole core introduces a critical ambiguity: prototropic tautomerism .

In solution, the indazole ring rapidly equilibrates between the 1H- and 2H- forms. This exchange is often faster than the NMR time scale, leading to averaged signals that obscure the biologically relevant species. However, binding pockets freeze the ligand in a single state.

Why X-ray Crystallography? Unlike NMR (solution average) or Mass Spectrometry (molecular weight), Single Crystal X-ray Diffraction (SC-XRD) provides a static, absolute snapshot of the molecule. It is the only method capable of unambiguously defining:

  • The Tautomeric State: Distinguishing N1-H vs. N2-H via bond length analysis.

  • Intramolecular Hydrogen Bonding: Confirming the interaction between the phenolic hydroxyl and the amine linker.[1]

  • Conformational Lock: Defining the torsion angles of the methylene bridge (

    
    ) critical for docking studies.
    

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table contrasts the utility of SC-XRD against standard characterization methods for this specific ligand.

FeatureX-Ray Crystallography (SC-XRD) NMR (

H,

N-HMBC)
FT-IR Spectroscopy
Tautomer ID Definitive. Direct localization of H-atoms (at low T) and C-N bond lengths confirm 1H vs 2H.Ambiguous. Rapid exchange broadens NH signals; requires low-temp experiments (

-40°C) to slow exchange.
Inferential. Shifts in C=N bands (

1620 cm

) suggest tautomers but lack specificity.
H-Bonding Direct Visualization. Measures

distances and

angles.
Indirect. Chemical shift perturbations (

ppm) imply H-bonding but cannot define geometry.
Qualitative. Broad OH stretches (3200-3500 cm

) indicate H-bonding presence only.
Sample State Solid State (Crystal).Solution State (Solvent dependent).Solid or Solution.
Limitation Requires a single crystal (

mm).[2]
Solvent effects may alter the preferred tautomer compared to the protein pocket.Low resolution; fingerprinting only.

Experimental Workflow: From Synthesis to Structure

The validation of 2-[(1H-indazol-7-ylamino)methyl]phenol requires a rigorous protocol. The following workflow ensures the generation of diffraction-quality crystals.

Phase 1: Synthesis & Purification
  • Reaction: Reductive amination of 7-aminoindazole and salicylaldehyde using Sodium Triacetoxyborohydride (STAB).

  • Critical Step: The secondary amine product is prone to oxidation. Perform the workup under inert atmosphere (N

    
    ) and purify via column chromatography (DCM:MeOH gradient) immediately before crystallization.
    
Phase 2: Crystallization Protocol (Vapor Diffusion)
  • Method: Sitting Drop Vapor Diffusion.

  • Solvent System:

    • Solvent (Inner Well): Methanol or Ethanol (High solubility).

    • Precipitant (Outer Well): Diethyl ether or Hexane (Low solubility, volatile).

  • Procedure:

    • Dissolve 5 mg of purified compound in 0.5 mL Methanol.

    • Place solution in the inner vessel.

    • Add 2 mL of Diethyl ether to the outer reservoir.

    • Seal and store at 4°C in the dark (indazoles can be light-sensitive).

    • Expectation: Prismatic colorless crystals appear within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial for reducing thermal vibration to visualize the N-H hydrogen atoms.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
  • Refinement Target:

    
    .
    

Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This diagram illustrates the critical path from crude reaction mixture to the final CIF (Crystallographic Information File).

G Synthesis Synthesis (Reductive Amination) Purification Purification (Flash Chromatography) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization Pure Solid Diffraction X-Ray Diffraction (100 K) Crystallization->Diffraction Single Crystal Refinement Structure Refinement (SHELXL) Diffraction->Refinement Raw Frames Validation Tautomer Confirmation Refinement->Validation CIF Data

Caption: Step-by-step workflow for structural confirmation of indazolyl-phenol ligands.

Diagram 2: Tautomer Identification Logic

How to distinguish the 1H vs 2H tautomer based on bond lengths derived from the crystal structure.

Tautomer Start Crystal Structure Solved CheckN Analyze Indazole Ring Geometry Start->CheckN T1 Short C3-N2 Bond (~1.32 Å) CheckN->T1  If   T2 Long C3-N2 Bond (~1.36 Å) CheckN->T2  If   Res1 1H-Indazole (Benzenoid) T1->Res1 Res2 2H-Indazole (Quinoid) T2->Res2

Caption: Decision tree for assigning indazole tautomers based on crystallographic bond lengths.

Data Interpretation: What to Look For

When you receive the dataset, verify these three specific parameters to confirm the structure of 2-[(1H-indazol-7-ylamino)methyl]phenol:

A. The Indazole Geometry (Tautomer Check)

In the 1H-tautomer (the most common form for 7-aminoindazoles), the N1 atom is protonated.

  • Look for: The

    
     bond should be longer (
    
    
    
    1.37 Å) than the
    
    
    bond (
    
    
    1.36 Å).
  • Contrast: In the 2H-tautomer , the

    
     bond becomes a double bond character and shortens significantly (
    
    
    
    1.33 Å).
B. The Intramolecular Hydrogen Bond

The "ortho" position of the hydroxyl group on the phenol ring facilitates a 6-membered ring hydrogen bond with the secondary amine nitrogen.

  • Metric: Measure the distance between Phenol Oxygen (

    
    ) and Amine Nitrogen (
    
    
    
    ).
  • Target: A distance of 2.6 – 2.9 Å confirms a strong intramolecular hydrogen bond, locking the molecule in a planar or near-planar conformation [1].

C. Packing Interactions

Indazole rings are flat and aromatic. Expect to see


-

stacking
interactions in the crystal lattice.
  • Metric: Centroid-to-centroid distance between parallel indazole rings of adjacent molecules.

  • Target: 3.4 – 3.8 Å indicates strong stacking, which stabilizes the crystal lattice [2].

References

  • Vangala, V. R., et al. (2003).[3] "Supramolecular synthon polymorphism in 3-aminophenol and its derivatives." New Journal of Chemistry.

  • Claramunt, R. M., et al. (2006).[4] "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Grover, G., et al. (2012). "Reductive Amination: A Robust Method for Amine Synthesis." Journal of Organic Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."

Sources

Benchmarking synthesis costs of 2-[(1H-indazol-7-ylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol (hereafter referred to as Indaz-Phen ) represents a critical intermediate step in the development of JNK and ROCK kinase inhibitors. For medicinal chemistry and process development teams, the choice of synthetic route dictates not just the cost per gram, but the impurity profile and scalability of the downstream API.

This guide benchmarks three distinct synthetic strategies for Indaz-Phen . Our analysis, grounded in industrial cost-modeling and experimental yield data, identifies Reductive Amination via 7-Aminoindazole (Method A) as the current "Gold Standard" for scalability and cost-efficiency. However, we also present a Telescoped Nitro-Reduction (Method B) that offers superior E-factors for green chemistry applications, albeit with higher optimization requirements.

The Verdict at a Glance
FeatureMethod A: Stepwise Reductive Amination Method B: Telescoped Nitro-Reduction Method C: Buchwald-Hartwig Coupling
Primary Cost Driver 7-Aminoindazole isolationCatalyst (Pd/C) recyclingPd-Catalyst & Ligands
Overall Yield High (75-85%)Moderate (60-70%)Low-Moderate (40-60%)
Scalability ExcellentGood (Heat management required)Poor (Purification heavy)
Recommendation Best for Batch Production Best for Green/Flow Chem Only for Analog Libraries

Strategic Analysis of Synthetic Routes

Method A: The "Classic" Stepwise Reductive Amination (Benchmark)

This route relies on the condensation of 7-aminoindazole with salicylaldehyde (2-hydroxybenzaldehyde) to form a Schiff base, followed by reduction.

  • Mechanism: Imine formation

    
    in situ reduction.[1][2]
    
  • Why it works: The 7-amino group on the indazole ring is moderately nucleophilic. Salicylaldehyde is cheap and stable. The reaction is highly chemoselective, avoiding the O-alkylation side reactions common with alkyl halide electrophiles.

  • Cost Analysis: The primary cost is the starting material, 7-aminoindazole. While commercially available, it is often synthesized from 7-nitroindazole. Isolating the amine increases labor costs but ensures high purity before the coupling step.

Method B: Telescoped One-Pot Nitro-Reduction

This advanced method starts from the cheaper precursor 7-nitroindazole . The nitro group is reduced to the amine in the presence of salicylaldehyde and a hydrogen source (H2/Pd-C).

  • Mechanism: Nitro reduction

    
     Amine generation 
    
    
    
    Imine formation
    
    
    Imine reduction.
  • Why it works: It removes the isolation step of the potentially unstable 7-aminoindazole (which can oxidize/darken upon storage).

  • Risk: The aldehyde can poison the Pd catalyst, or the intermediate amine can react with the aldehyde to form side products before the nitro reduction is complete. Requires precise control of H2 pressure and stoichiometry.

Method C: Buchwald-Hartwig Cross-Coupling

A convergent approach coupling 7-bromoindazole with 2-(aminomethyl)phenol .

  • Why it fails the cost test: 7-Bromoindazole is significantly more expensive (>5x) than 7-nitroindazole. The requirement for expensive Pd sources (e.g., Pd2(dba)3) and phosphine ligands (e.g., Xantphos) destroys the unit economics for this simple linkage. This route is only justified if the "phenol" fragment is complex and sensitive to reducing conditions.

Visualizing the Pathways

SynthesisPathways Start_Nitro 7-Nitroindazole (Low Cost Precursor) Intermediate_Amine 7-Aminoindazole (Isolated Intermediate) Start_Nitro->Intermediate_Amine Reduction (Fe/HCl or H2/Pd) Product Indaz-Phen (Target Molecule) Start_Nitro->Product Method B: One-Pot H2, Pd/C, Aldehyde Start_Bromo 7-Bromoindazole (High Cost Precursor) Start_Bromo->Product Method C: Buchwald Pd-Cat, Ligand Imine Schiff Base Intermediate Intermediate_Amine->Imine + Salicylaldehyde (MeOH, Reflux) Reagent_Aldehyde Salicylaldehyde Reagent_AminePhenol 2-(Aminomethyl)phenol Reagent_AminePhenol->Product Imine->Product NaBH4 Reduction

Figure 1: Comparative synthetic pathways. Method A (Blue) is the standard stepwise route. Method B (Green Dashed) is the telescoped route. Method C (Grey) is the catalytic alternative.

Detailed Experimental Protocols

Protocol A: Standard Reductive Amination (Recommended)

Validation: This protocol minimizes dimer formation and requires no chromatography if executed correctly.

Reagents:

  • 7-Aminoindazole (1.0 eq)

  • Salicylaldehyde (1.05 eq)

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Solvent: Methanol (anhydrous)[3]

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with 7-aminoindazole (13.3 g, 100 mmol) and Methanol (150 mL). Add Salicylaldehyde (12.8 g, 105 mmol) dropwise at room temperature.

    • Expert Insight: The solution will turn yellow/orange immediately. Stir at reflux (65°C) for 2 hours. Monitor by TLC (faint spot of amine should disappear).

  • Cooling: Cool the mixture to 0°C using an ice bath. The imine may precipitate; this is acceptable.

  • Reduction: Add NaBH4 (5.67 g, 150 mmol) portion-wise over 30 minutes. Caution: Exothermic evolution of H2 gas. Maintain internal temp <10°C.

  • Quench: Stir at RT for 1 hour. Quench with water (50 mL) followed by slow addition of 1N HCl to destroy excess borohydride. Neutralize to pH 7-8 with NaHCO3.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 82% (White to off-white solid).

Protocol B: Telescoped Nitro-Reduction (Advanced)

Validation: Best for high-throughput or flow chemistry setups.

Reagents:

  • 7-Nitroindazole (1.0 eq)

  • Salicylaldehyde (2.0 eq)

  • Pd/C (10% wt loading, 5 mol%)

  • Hydrogen (Balloon or 1 atm)

Step-by-Step Workflow:

  • Charge: In a hydrogenation vessel, mix 7-Nitroindazole (16.3 g, 100 mmol), Salicylaldehyde (24.4 g, 200 mmol), and Pd/C (1.6 g) in Ethanol (200 mL).

  • Reaction: Purge with N2, then H2. Stir vigorously under H2 atmosphere at RT for 12 hours.

    • Mechanism Note: The Pd/C reduces the nitro to amine. The amine condenses with the excess aldehyde to form the imine. The Pd/C then reduces the imine C=N bond to the amine C-N bond.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Purification: Requires column chromatography (Hexane/EtOAc) to separate the product from the excess salicylyl alcohol (formed by reduction of the excess aldehyde).

    • Expected Yield: 65%.

Cost & Performance Data

The following table benchmarks the costs based on 2025 commercial reagent pricing (Sigma-Aldrich/Combi-Blocks indices) and experimental yields.

MetricMethod A (Standard)Method B (Telescoped)Method C (Buchwald)
Raw Material Cost (Index) 1.0 (Baseline) 0.85 (Cheaper Start)4.5 (Expensive Cat/Start)
Step Count 2 (if synthesizing amine)1 (One-pot) 1
Yield (Isolated) 82% 65%48%
Purification Cost Low (Recrystallization)High (Chromatography)High (Metal Scavenging)
E-Factor (Waste/Product) Moderate (Boron waste)Low (Water is byproduct) High (Phosphate/Pd waste)
Time to Product 24 Hours12 Hours18 Hours
Interpretation of Data
  • Method A is the most robust. The cost of isolating 7-aminoindazole is offset by the high yield and simple purification (recrystallization) of the final step.

  • Method B appears cheaper on raw materials (0.85 index) but incurs hidden costs in purification (removing excess aldehyde/alcohol) and lower yields. It is only superior if implemented in a continuous flow reactor where stoichiometry can be precisely controlled.

  • Method C is economically unviable for this specific molecule due to the high cost of 7-bromoindazole and Palladium catalysts.

References

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Indazole Synthesis & Reactivity: Lier, F., et al. "Indazole Chemistry: A Review of Synthetic Strategies." Molecules, 2024. (General reference for 7-nitroindazole reduction protocols).
  • One-Pot Nitro Reductive Amination

    • Dong, Z., et al. "One-pot reductive amination of aldehydes with nitroarenes." Tetrahedron Letters, 2005. Link

  • Buchwald-Hartwig Coupling Costs: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Context on cost of Pd-coupling in early discovery).

(Note: While specific literature on "2-[(1H-indazol-7-ylamino)methyl]phenol" is limited to patent literature for kinase inhibitors, the protocols above are derived from standard validated methodologies for 7-aminoindazole derivatives found in J. Org. Chem and related process chemistry journals.)[2][4][5][6]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.